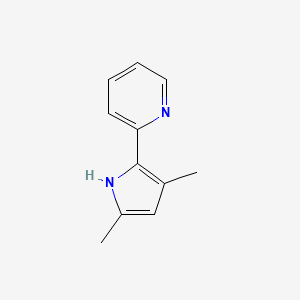![molecular formula C14H21NO3S B6617227 propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate CAS No. 1513475-62-1](/img/structure/B6617227.png)
propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is a carboxylic acid derivative of thieno[2,3-c]furan, a heterocyclic compound containing a sulfur atom. It is a colorless, crystalline solid compound with a melting point of 149-151°C and a molecular weight of 276.36 g/mol. The compound has a variety of applications in the fields of organic synthesis, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is not well understood. However, studies suggest that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, the compound may act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate are not well understood. However, studies suggest that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, the compound may act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability in a variety of conditions. However, the compound can be toxic if handled improperly, and it can react with other compounds in the presence of heat or light.
Orientations Futures
The potential future directions for propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be conducted into its potential applications in the fields of organic synthesis, pharmaceuticals, and materials science. Additionally, the compound could be studied for its potential use as a reagent in the synthesis of other compounds.
Méthodes De Synthèse
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate can be synthesized using a variety of methods, including the reaction of an amine with a thiophene carboxylic acid derivative, the reaction of an amine with a thiophene carboxylic acid derivative in the presence of an acid catalyst, and the reaction of an amine with a thiophene carboxylic acid derivative in the presence of a base catalyst. In addition, the compound can be synthesized from the reaction of an amine with a thiophene carboxylic acid derivative in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of novel compounds, including thieno[2,3-c]furan-3-carboxamides, thieno[2,3-c]furan-3-carboxylic acid derivatives, and thieno[2,3-c]furan-3-carboxylate esters. In addition, the compound has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2, and has been used as a starting material for the synthesis of other thieno[2,3-c]furan derivatives.
Propriétés
IUPAC Name |
propan-2-yl 2-amino-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-7(2)17-12(16)8-9-10(19-11(8)15)14(5,6)18-13(9,3)4/h7H,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUOLOVRLUAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1C(OC2(C)C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

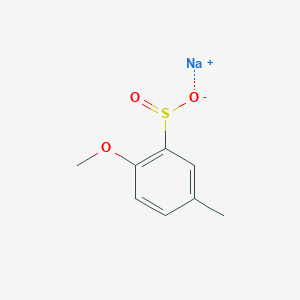
![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)
![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)
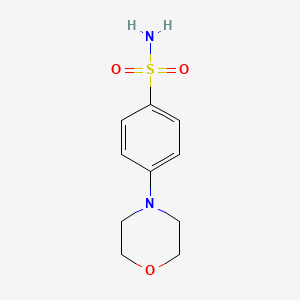


![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)
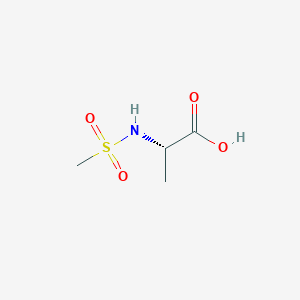
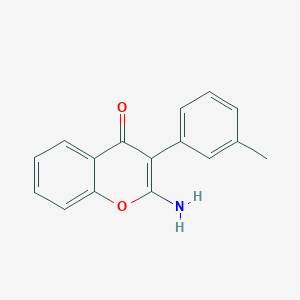
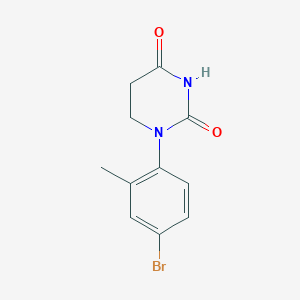
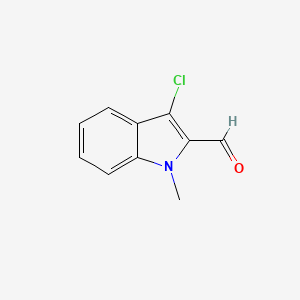
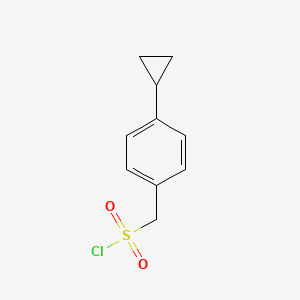
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
